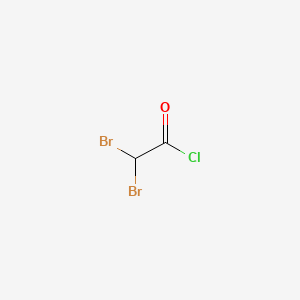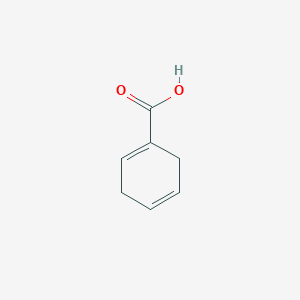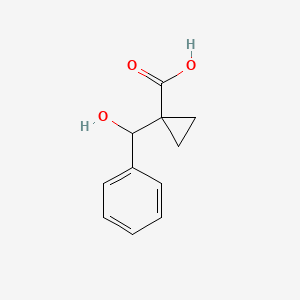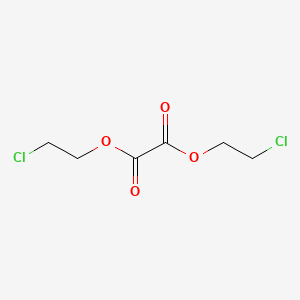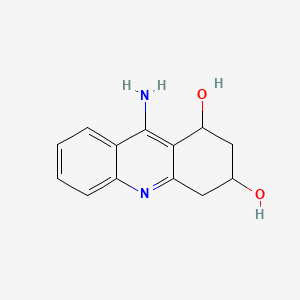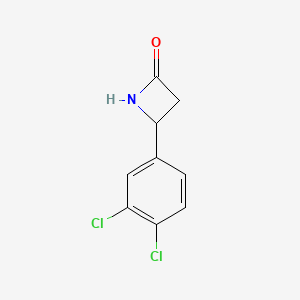
1-ISOPROPYL-3-(TETRAHYDRO-2H-PYRAN-4-YL)-1H-PYRAZOL-5-AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an isopropyl group, a tetrahydro-2H-pyran-4-yl group, and an amine group attached to the pyrazole ring
Méthodes De Préparation
The synthesis of 1-isopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-isopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole with an amine source under appropriate reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
1-Isopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
Addition: Addition reactions can occur at the double bonds present in the pyrazole ring, leading to the formation of addition products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction may produce reduced amine derivatives.
Applications De Recherche Scientifique
1-Isopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific biological targets.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-isopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit or activate enzymes involved in disease pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
1-Isopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-Isopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole: This compound lacks the amine group present in this compound, making it less reactive in certain chemical reactions.
1-Isopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea: This compound contains a urea group instead of an amine group, leading to different chemical and biological properties.
1-Isopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-1-ylmethyl)-5-(tetrahydro-2H-pyran-4-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole trifluoroacetate: This compound has a more complex structure with additional functional groups, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C11H19N3O |
|---|---|
Poids moléculaire |
209.29 g/mol |
Nom IUPAC |
5-(oxan-4-yl)-2-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C11H19N3O/c1-8(2)14-11(12)7-10(13-14)9-3-5-15-6-4-9/h7-9H,3-6,12H2,1-2H3 |
Clé InChI |
OXDWAOVKXGSEAY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=CC(=N1)C2CCOCC2)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
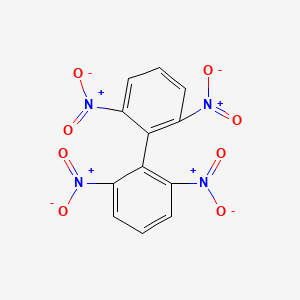
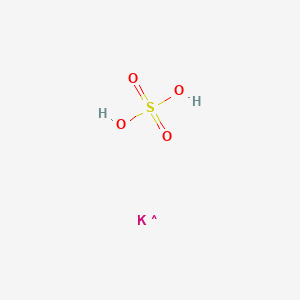
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,3-oxo-6-phenyl-,1,1-dimethylethyl ester,(5R,6S)-](/img/structure/B8723351.png)
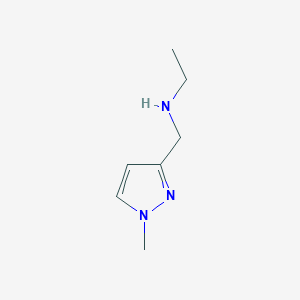
![8-(6-Methylpyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8723368.png)
![1H,2H,3H,4H,6H,7H,8H,9H-Cyclohexa[B]1,6-naphthyridine](/img/structure/B8723372.png)
